3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide
Description
3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a combination of imidazole, benzamide, and thiophene moieties
Properties
IUPAC Name |
3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-17-6-2-3-10-21(17)27-22(29)16-32-24-25-11-12-28(24)19-8-4-7-18(14-19)23(30)26-15-20-9-5-13-31-20/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIAGBSUUDUQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is the formation of the imidazole ring followed by the introduction of the benzamide and thiophene groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Key Reactions
The compound can undergo several chemical reactions:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify oxidation states within the molecule.
- Substitution : Where functional groups are replaced by others.
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Chemistry
In organic synthesis, 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide serves as a building block for creating more complex molecules. Its structural components allow chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
The compound is of interest in biological research for its potential enzyme inhibition and receptor binding activities. Studies may focus on its interactions with biological targets, which could lead to insights into metabolic processes or disease mechanisms.
Medicine
Research is ongoing into the therapeutic potential of this compound. It may exhibit antimicrobial, anticancer, or antitubercular activities, making it a candidate for drug development. For instance, related compounds have shown promising results in inhibiting vital mycobacterial enzymes and demonstrating anticancer efficacy in vitro and in vivo models .
Case Studies
- Antimicrobial Activity : A study evaluated derivatives similar to this compound for their antimicrobial properties against various pathogens. The results indicated significant inhibitory effects on bacterial growth, suggesting potential use in antibiotic development .
- Anticancer Evaluation : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation. The mechanism involves modulation of signaling pathways critical for tumor growth. In vivo studies further confirmed the anticancer activity in animal models .
- Antitubercular Activity : Compounds structurally related to 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide have been assessed for their ability to inhibit Mycobacterium tuberculosis. The findings highlighted their effectiveness against resistant strains, positioning them as candidates for further development .
Mechanism of Action
The mechanism of action of 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate
- 3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
Uniqueness
3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a unique structure comprising an imidazole ring, a thiophene moiety, and a sulfanyl group linked to a benzamide. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Imidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The carbamoyl and sulfanyl groups are introduced via nucleophilic substitution reactions.
- Final Assembly : The thiophenyl and benzamide components are coupled to complete the structure.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially leading to therapeutic effects in diseases where these enzymes are overactive.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing various signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazole and benzamide have shown promise in inhibiting cancer cell proliferation. A study reported that compounds with imidazole rings demonstrated IC50 values ranging from 0.24 μM to 0.96 μM against various cancer cell lines .
Antimicrobial Properties
Research has also explored the antimicrobial activity of related compounds. For example, derivatives containing thiol groups have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Some compounds showed MIC values comparable to standard antibiotics, indicating potential as antimicrobial agents .
Data Summary
Case Studies
- Anticancer Study : A recent investigation into the anticancer effects of imidazole derivatives found that certain structural modifications significantly enhanced potency against breast cancer cell lines.
- Antimicrobial Evaluation : Another study assessed the efficacy of thiol-containing compounds against MRSA (Methicillin-resistant Staphylococcus aureus), revealing promising results that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
